4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Design

4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid is a strategic fused heterocyclic building block featuring a reactive 4-chloro handle for SNAr diversification and a C2 carboxylic acid for amide coupling. This scaffold is validated in potent MNK1/2 kinase inhibitors (IC50 ~1.2 nM) and enables parallel synthesis of 4-amino-furopyridine-2-carboxylic acid libraries (yields 42–99%). Unlike non-halogenated or regioisomeric analogs, the 4-chloro-2-carboxylic acid pattern provides orthogonal functionalization and distinct hydrogen-bonding geometry, critical for oncology programs targeting cMET, RON, and MNK1/2 kinases.

Molecular Formula C8H4ClNO3
Molecular Weight 197.57 g/mol
CAS No. 86518-08-3
Cat. No. B3038444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid
CAS86518-08-3
Molecular FormulaC8H4ClNO3
Molecular Weight197.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC(=C2)C(=O)O)Cl
InChIInChI=1S/C8H4ClNO3/c9-7-4-3-6(8(11)12)13-5(4)1-2-10-7/h1-3H,(H,11,12)
InChIKeyHTPCVTPLUIZYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid (CAS 86518-08-3): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid (CAS 86518-08-3) is a fused heterocyclic building block featuring a furo[3,2-c]pyridine core with a reactive 4-chloro substituent and a carboxylic acid handle at the 2-position. Its molecular formula is C8H4ClNO3 (MW 197.58), with computed properties including LogP = 1.32, polar surface area = 63 Ų, and predicted pKa = 3.97 ± 0.30 [1]. The furo[3,2-c]pyridine scaffold has been established as a privileged pharmacophore in kinase inhibitor development, particularly for targeting MNK1/2, cMET, and RON kinases in oncology applications [2]. This compound serves as a versatile intermediate for amide coupling, nucleophilic aromatic substitution at C4, and carboxylic acid derivatization [3].

4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid: Why Regioisomeric and Scaffold Analogs Cannot Be Interchanged Without Structure-Activity Validation


Furo[3,2-c]pyridine derivatives exhibit pronounced positional sensitivity: the substitution pattern at C4 versus C7, the presence and position of the carboxylic acid group, and the furopyridine ring fusion geometry all critically impact reactivity and biological target engagement. For instance, 4-chlorofuro[3,2-c]pyridine-7-carboxylic acid (CAS 1256809-80-9) presents a distinct electrophilic substitution profile compared to the 2-carboxylic acid derivative, while furo[2,3-c]pyridine isomers (e.g., 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid, CAS 1367926-41-7) differ in ring fusion geometry, altering electronic distribution and kinase binding conformations . Furthermore, the 4-chloro substituent provides a chemically orthogonal handle for SNAr diversification that is absent in non-halogenated analogs such as furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) . Within the furo[3,2-c]pyridine class, scaffold variants lacking the carboxylic acid at C2 cannot directly access the same amide library space [1].

4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid: Quantitative Differentiation Evidence Against Comparator Compounds


Nucleophilic Aromatic Substitution Reactivity at C4: 4-Chloro vs. 4-Unsubstituted Scaffold Divergence

The 4-chloro substituent enables direct SNAr diversification with cyclic secondary amines and alkoxides, a functional handle completely absent in the non-halogenated analog furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4). In systematic reactivity studies, 4-chlorofuro[3,2-c]pyridine derivatives underwent substitution with morpholine, piperidine, pyrrolidine, and sodium alkoxides to yield 4-amino-substituted furopyridines with isolated yields ranging from 42% to 99%, depending on the nucleophile [1]. This chlorine-for-nitrogen/oxygen exchange pathway is not accessible to the 4-unsubstituted comparator, fundamentally restricting the accessible chemical space for library synthesis [1].

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Design

Positional Reactivity: 2-Carboxylic Acid vs. 7-Carboxylic Acid Regioisomer Differentiation

The carboxylic acid at C2 provides a distinct vector for amide bond formation compared to the 7-carboxylic acid regioisomer (4-chlorofuro[3,2-c]pyridine-7-carboxylic acid, CAS 1256809-80-9). The topological polar surface area (TPSA) differs substantially: the 2-carboxylic acid derivative has a computed TPSA of 63 Ų versus approximately 26 Ų for the 4-chloro scaffold lacking the carboxylic acid [1][2]. The predicted pKa of 3.97 ± 0.30 for the 2-carboxylic acid enables standard carbodiimide-mediated coupling under mildly basic conditions [1]. The 7-carboxylic acid regioisomer places the acidic handle at a geometrically distinct position relative to the pyridine nitrogen and furan oxygen, altering hydrogen-bonding potential and conformational preferences in derived amides [3].

Synthetic Methodology Amide Coupling Scaffold Functionalization

Furopyridine Scaffold Kinase Activity: Furo[3,2-c] vs. Thieno[3,2-c] Isosteric Replacement

The furo[3,2-c]pyridine scaffold has demonstrated nanomolar potency against clinically relevant kinases. In a 2026 study, furo[3,2-c]pyridine-based MNK1/2 inhibitors achieved IC50 values of 1.2 nM (MNK1) and 1.3 nM (MNK2) for lead compound 34, with high selectivity over other kinases [1]. While thieno[3,2-c]pyridine isosteres (S replacing O) share similar geometry, published structure-activity relationship data indicate that oxygen-to-sulfur substitution alters hydrogen-bond acceptor capacity and electronic distribution, leading to divergent kinase selectivity profiles [2][3]. The furo[3,2-c]pyridine scaffold has been specifically validated in kinase inhibitor programs targeting cMET and RON, with orally bioavailable candidates such as OSI-296 progressing to in vivo efficacy studies [3].

Kinase Inhibition MNK1/2 Oncology Drug Discovery

Physicochemical Profile: LogP and Hydrogen Bonding vs. Non-Halogenated Scaffold Analogs

4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid exhibits a computed LogP of 1.32, which differs from the LogP of 2.18 reported for 4-chlorofuro[3,2-c]pyridine (lacking the carboxylic acid) and the LogP of furo[3,2-c]pyridine-2-carboxylic acid (lacking the 4-chloro substituent) [1][2]. The hydrogen bond acceptor count is 3 (pyridine N, furan O, and carbonyl O of carboxylic acid), compared to 2 for the non-carboxylic acid scaffold [1][2]. The rotatable bond count is 1 (carboxylic acid C–C bond), whereas the non-carboxylic acid derivative has zero rotatable bonds, affecting conformational flexibility [2]. These differential physicochemical parameters translate to distinct predicted ADME behavior in lead optimization workflows [1].

Drug-like Properties Lead Optimization Physicochemical Profiling

4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid (CAS 86518-08-3): High-Impact Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via C4 SNAr Diversification

This compound enables parallel synthesis of 4-amino-substituted furo[3,2-c]pyridine-2-carboxylic acid derivatives via nucleophilic aromatic substitution at the 4-chloro position. Reacting with cyclic secondary amines (morpholine, piperidine, pyrrolidine) yields 4-amino-furopyridine carboxylic acids with isolated yields ranging from 42% to 99%, followed by amide coupling at the C2 carboxylic acid handle [1]. This two-step diversification strategy is not accessible with the non-chlorinated analog furo[3,2-c]pyridine-2-carboxylic acid, which lacks the C4 reactive site [1].

MNK1/2 and cMET/RON Kinase Targeted Lead Optimization

The furo[3,2-c]pyridine scaffold has been validated as a core pharmacophore in potent kinase inhibitors. In a 2026 study, furo[3,2-c]pyridine-containing compound 34 demonstrated MNK1 IC50 = 1.2 nM and MNK2 IC50 = 1.3 nM, with dose-dependent reduction of phosphorylated eIF4E, Mcl-1, and Cyclin D1 in CT26 colorectal tumor cells, and in vivo tumor growth inhibition upon oral administration [1]. The 4-chloro-2-carboxylic acid derivative serves as a strategic intermediate for constructing similar MNK1/2 inhibitor scaffolds through sequential C4 and C2 functionalization [1].

Amide Library Construction for Structure-Activity Relationship Studies

The C2 carboxylic acid group provides a direct coupling handle for amide bond formation using standard carbodiimide reagents (EDC/HOBt or HATU) with primary or secondary amines. The predicted pKa of 3.97 ± 0.30 enables activation under mildly basic conditions without requiring protection/deprotection sequences [1]. This carboxylic acid is positioned at a geometrically distinct vector relative to the 7-carboxylic acid regioisomer, offering an alternative hydrogen-bonding trajectory for probing target binding pockets [2].

Furopyridine-Thienopyridine Scaffold Comparison in Medicinal Chemistry

The furo[3,2-c]pyridine scaffold (O-containing) can be directly compared with thieno[3,2-c]pyridine isosteres (S-containing) to evaluate the impact of heteroatom substitution on kinase selectivity and ADME properties. This compound provides the oxygen-containing furopyridine core for systematic structure-activity relationship comparisons against sulfur-containing analogs, which have shown divergent kinase inhibition profiles [1]. Such scaffold-hopping studies are essential for optimizing lead candidates in oncology programs targeting cMET, RON, and MNK1/2 kinases [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.